molecular formula C7H13BrO3 B12635322 2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene

2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene

Cat. No.: B12635322
M. Wt: 225.08 g/mol
InChI Key: CNQGYJUHGYCYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene is an organic compound with the molecular formula C7H13BrO3. This compound is characterized by the presence of a bromine atom, a methoxyethoxy group, and a methoxy group attached to a propene backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene typically involves the bromination of 3-[(2-methoxyethoxy)methoxy]prop-1-ene. This can be achieved by reacting 3-[(2-methoxyethoxy)methoxy]prop-1-ene with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Corresponding alcohols, nitriles, or amines.

    Elimination Reactions: Alkenes such as 3-[(2-methoxyethoxy)methoxy]propene.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
The compound is primarily utilized as an intermediate in organic synthesis. It can participate in various reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of the bromine atom and the double bond in its structure. This reactivity allows for the formation of diverse products, which can be further modified to create complex organic molecules.

Synthesis of Complex Molecules
The ability to modify the compound through various synthetic routes enables chemists to explore new pathways for creating pharmaceuticals and other biologically active compounds. For instance, it can serve as a precursor for synthesizing other brominated compounds or as a building block for more intricate molecular architectures.

Pharmaceutical Development

Potential Therapeutic Applications
Due to its structural characteristics, 2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene shows promise in pharmaceutical applications. The presence of methoxy groups may enhance its bioavailability and interaction with biological targets, making it a candidate for drug development.

Case Studies
Research has indicated that compounds with similar structural features exhibit various biological activities, such as anti-inflammatory and anticancer properties. For example, derivatives of methoxy-substituted propene compounds have been studied for their effects on neurodegenerative diseases and inflammatory conditions.

Future Directions and Research Opportunities

Given its potential applications, further research into the synthesis and biological evaluation of this compound is warranted. Investigating its interactions with various biological targets could yield new insights into its therapeutic potential. Additionally, exploring alternative synthetic routes could improve yield and efficiency in producing this compound for research and industrial purposes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the methoxyethoxy group can participate in hydrogen bonding and other interactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 2-Bromo-4-methoxybenzoic acid
  • 3-[(2-methoxyethoxy)methoxy]propane

Uniqueness

2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and a methoxyethoxy group allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry .

Biological Activity

Introduction

2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antiproliferative, and gene modulation activities.

Chemical Structure

The compound can be structurally represented as follows:

C7H13BrO4\text{C}_7\text{H}_{13}\text{BrO}_4

This structure features a brominated propene core with two methoxyethoxy side groups, which can influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of bromopropenes can effectively inhibit the growth of various bacterial strains. While specific data on this compound is limited, related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 62.5 µg/mL against E. coli and S. aureus .

Antiproliferative Effects

Antiproliferative activity has been observed in compounds containing similar functional groups. For example, methanol extracts from plants containing methoxy groups have shown IC50 values ranging from 226 to 242.52 μg/mL against human cancer cell lines such as HeLa and A549 . Although direct studies on this compound are scarce, the structural similarities suggest potential for similar activity.

Gene Modulation

The compound's structure suggests possible involvement in gene expression modulation through RNA interference pathways. Compounds with similar modifications have been documented to affect gene silencing mechanisms effectively . This characteristic could position this compound as a candidate for therapeutic applications targeting gene regulation.

Study 1: Antimicrobial Evaluation

In a comparative study of various brominated compounds, researchers found that those with methoxy substituents displayed enhanced antibacterial activity against resistant strains of bacteria . The study utilized a high-throughput screening method to evaluate over 900 compounds, highlighting the potential of brominated derivatives in developing new antibiotics.

Study 2: Antiproliferative Activity

A detailed investigation into the antiproliferative properties of methanol extracts from plants revealed that compounds with methoxy groups exhibited significant cytotoxicity against cancer cell lines . The findings suggest that modifications in the chemical structure can lead to increased bioactivity, warranting further exploration into derivatives like this compound.

Study 3: Gene Expression Modulation

Research into RNA interference mechanisms has shown that compounds structurally similar to this compound can effectively modulate gene expression pathways . This opens avenues for further studies into its potential applications in gene therapy and molecular biology.

Data Summary Table

Activity Type Reference MIC/IC50 Values Notes
Antimicrobial MIC = 62.5 µg/mLEffective against E. coli and S. aureus
Antiproliferative IC50 = 226 - 242.52 μg/mLSignificant activity against cancer cell lines
Gene Modulation Not specifiedPotential for RNA interference applications

Properties

Molecular Formula

C7H13BrO3

Molecular Weight

225.08 g/mol

IUPAC Name

2-bromo-3-(2-methoxyethoxymethoxy)prop-1-ene

InChI

InChI=1S/C7H13BrO3/c1-7(8)5-11-6-10-4-3-9-2/h1,3-6H2,2H3

InChI Key

CNQGYJUHGYCYPV-UHFFFAOYSA-N

Canonical SMILES

COCCOCOCC(=C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.